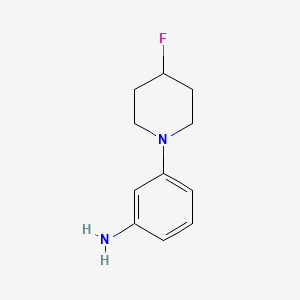

3-(4-Fluoropiperidin-1-yl)aniline

Description

3-(4-Fluoropiperidin-1-yl)aniline is an aromatic amine featuring a 4-fluoropiperidine moiety attached to the meta position of the aniline ring. The fluorine atom on the piperidine ring enhances metabolic stability and modulates electronic properties, making it a valuable intermediate in medicinal chemistry for drug discovery. Piperidine-based compounds are prevalent in pharmaceuticals due to their conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula |

C11H15FN2 |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

3-(4-fluoropiperidin-1-yl)aniline |

InChI |

InChI=1S/C11H15FN2/c12-9-4-6-14(7-5-9)11-3-1-2-10(13)8-11/h1-3,8-9H,4-7,13H2 |

InChI Key |

MZLVXNDNZDRLSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1F)C2=CC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoropiperidin-1-yl)aniline typically involves the reaction of 4-fluoropiperidine with aniline under specific conditions. One common method is the nucleophilic substitution reaction where 4-fluoropiperidine reacts with aniline in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropiperidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-(4-Fluoropiperidin-1-yl)aniline has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as a building block for drug development.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Position on Aniline :

- The target compound’s substituent at the 3-position distinguishes it from para-substituted analogs like 4-((4-fluoropiperidin-1-yl)sulfonyl)aniline and 4-(3-fluoro-3-methylpiperidin-1-yl)aniline . Meta substitution may influence steric interactions and binding specificity in biological systems.

Heterocycle Modifications: Piperidine vs. Fluorine Position: Fluorine at the 4-position of the piperidine (target) vs. 3-position in 4-(3-fluoro-3-methylpiperidin-1-yl)aniline alters ring conformation and electronic effects.

Chloro Substituent: 3-Chloro-4-(4-methylpiperidin-1-yl)aniline introduces an electron-withdrawing group, which may affect electronic density and reactivity of the aniline ring.

Biological Relevance :

- Piperidine sulfonamides (e.g., compound in ) are reported as CHOP pathway activators in cancer research, suggesting that sulfonyl groups may play a role in apoptotic signaling .

- Piperazine analogs (e.g., 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline ) are common in antipsychotic and anticancer agents due to their enhanced pharmacokinetic profiles.

Implications for Drug Design

- Fluorine Effects: Fluorination at the 4-position of piperidine (target) likely improves metabolic stability and lipophilicity compared to non-fluorinated analogs like 3-chloro-4-(4-methylpiperidin-1-yl)aniline .

- Heterocycle Choice : Piperidine offers rigidity, while piperazine provides flexibility and basicity, impacting target selectivity.

- Substituent Trade-offs : Sulfonyl groups enhance molecular interactions but may reduce cell permeability, whereas chloro or methyl groups offer steric or electronic tuning.

Biological Activity

3-(4-Fluoropiperidin-1-yl)aniline, with the chemical formula C₁₁H₁₅FN₂ and a molecular weight of 194.25 g/mol, is a compound characterized by its unique structure that includes a piperidine ring substituted with a fluorine atom and an aniline group. This structural configuration enhances its stability and biological activity, making it an interesting candidate for medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been shown to modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism. This modulation can lead to either inhibition or activation of metabolic pathways, significantly influencing pharmacokinetics and therapeutic efficacy.

Pharmacological Potential

Research indicates that compounds like this compound have potential applications in treating neurological disorders due to their neuroactive properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which may contribute to its effectiveness as a pharmaceutical agent.

Interaction Studies

Interaction studies reveal that this compound can influence cellular processes by binding to specific receptors. This binding can affect signal transduction pathways, leading to various physiological responses. Its ability to modulate enzyme activity further supports its potential role in drug development .

Case Studies

- Neuroactive Properties : In a study focusing on piperidine derivatives, this compound demonstrated significant neuroactive effects, suggesting its potential use in developing treatments for conditions such as anxiety and depression.

- Enzyme Modulation : Another study highlighted the compound's interaction with cytochrome P450 enzymes, indicating that it could serve as a lead compound for designing drugs that require precise metabolic control .

Data Table: Biological Activity Summary

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| Mechanism of Action | Modulation of cytochrome P450 enzymes |

| Potential Applications | Neurological disorders, drug metabolism |

| Interaction with Receptors | Influences signal transduction pathways |

Q & A

Q. What are the recommended synthetic routes for 3-(4-Fluoropiperidin-1-yl)aniline, and how can researchers optimize reaction yields?

Methodological Answer: A common approach involves nucleophilic aromatic substitution (SNAr) between 4-fluoropiperidine and a halogenated aniline precursor (e.g., 3-nitrochlorobenzene). Key steps include:

- Step 1: React 3-nitrochlorobenzene with 4-fluoropiperidine under alkaline conditions (e.g., K2CO3 in DMF) at 80–100°C for 12–24 hours to form 3-(4-fluoropiperidin-1-yl)nitrobenzene .

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H2/Pd-C in ethanol) or Fe/HCl.

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. DMSO) and temperature to improve regioselectivity.

Table 1: Typical Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | DMF or DMSO |

| Base | K2CO3 or NaH |

| Temperature | 80–100°C |

| Catalyst (Step 2) | Pd-C (5–10 wt%) or Fe/HCl |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Use ESI-MS or HRMS to verify molecular ion [M+H]+ (e.g., m/z 221.1 for C11H14FN2) and fragmentation patterns.

- X-ray Diffraction: For crystalline samples, employ SHELXL for structure refinement. Resolve disorder in the piperidine ring using restraints in SHELX .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (N2/Ar) at -20°C to prevent oxidation. Desiccate to avoid hydrolysis.

- Handling: Use gloves and fume hoods. Avoid contact with acids/bases, which may protonate the aniline group or degrade the fluoropiperidine ring .

- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for byproducts like quinones or dehalogenated species .

Q. What are the primary applications of this compound in drug discovery?

Methodological Answer:

- Intermediate for Bioactive Molecules: Used in synthesizing kinase inhibitors or GPCR modulators. For example, coupling with sulfonyl chlorides yields sulfonamide derivatives targeting enzyme active sites .

- Structure-Activity Relationship (SAR) Studies: Modify the fluoropiperidine or aniline moieties to assess effects on binding affinity (e.g., via IC50 assays against target proteins) .

Q. What safety protocols are essential when working with this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders.

- Spill Management: Neutralize with activated carbon or vermiculite; avoid water to prevent dispersion.

- Toxicity Screening: Perform Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity prior to in vivo studies .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound?

Methodological Answer:

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict activation energies for competing substitution pathways (ortho vs. para positions).

- Directing Groups: Introduce temporary groups (e.g., –NO2) to steer nucleophilic attack to the desired position. Remove via reduction post-reaction .

- Kinetic Control: Optimize reaction time and temperature to favor the meta-substituted product over thermodynamic byproducts .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Disorder Modeling: In SHELXL, assign partial occupancy to disordered fluorine atoms in the piperidine ring. Use restraints (SIMU/DELU) to stabilize geometry .

- Hydrogen Bonding Analysis: Identify H-bond networks (e.g., N–H···F interactions) using Mercury software. Correlate with solubility data .

Table 2: Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| R-factor | <5% (high-resolution data) |

| Disorder Handling | PART instructions in SHELX |

Q. How can researchers resolve discrepancies in bioactivity data caused by impurities?

Methodological Answer:

- Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., dehalogenated aniline or oxidized piperidine). Compare retention times with synthesized standards .

- Bioassay Controls: Include "spiked" samples with known impurities to quantify interference. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What experimental design strategies optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

- Design of Experiments (DoE): Apply a factorial design to test variables: solvent (DMF vs. THF), base (K2CO3 vs. Cs2CO3), and temperature. Use JMP or Minitab for ANOVA analysis .

- Continuous Flow Chemistry: Improve heat/mass transfer by transitioning from batch to microreactors. Monitor in-line via IR spectroscopy .

Q. How can DFT calculations predict the electronic properties of this compound derivatives?

Methodological Answer:

- Frontier Orbital Analysis: Calculate HOMO/LUMO energies (e.g., using B3LYP/6-31G*) to predict reactivity in electrophilic substitutions.

- Charge Distribution Maps: Visualize electron-deficient regions (e.g., para to fluorine) to guide functionalization strategies .

Table 3: Example DFT Results for Derivatives

| Derivative | HOMO (eV) | LUMO (eV) |

|---|---|---|

| Parent Compound | -6.2 | -1.8 |

| Sulfonamide Analog | -5.9 | -1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.